Ethyl 5-oxo-6-[2-oxo-2-(phenylamino)ethyl]thiomorpholine-3-carboxylate
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Overview
Description
ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a phenylcarbamoyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through the reaction of a suitable amine with a thiol under controlled conditions.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a nucleophilic substitution reaction using phenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-OXO-6-[(METHYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE
- ETHYL 5-OXO-6-[(ETHYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE
Uniqueness
ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H18N2O4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 6-(2-anilino-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)11-9-22-12(14(19)17-11)8-13(18)16-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
QUOVFDCGGVVBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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